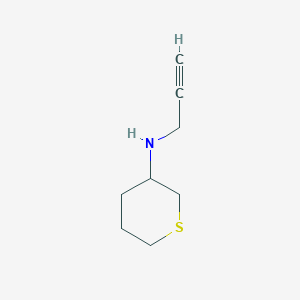

n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine

Description

n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine is a sulfur-containing heterocyclic amine characterized by a tetrahydrothiopyran (thiopyran) ring system substituted at the 3-position with a prop-2-yn-1-yl (propargyl) group. The thiopyran core replaces oxygen in the analogous tetrahydro-2h-pyran structure with sulfur, introducing distinct electronic and steric properties. The propargyl substituent introduces a terminal alkyne group, which may confer reactivity in click chemistry or biological interactions.

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

N-prop-2-ynylthian-3-amine |

InChI |

InChI=1S/C8H13NS/c1-2-5-9-8-4-3-6-10-7-8/h1,8-9H,3-7H2 |

InChI Key |

UBFARFBAUJRDBD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1CCCSC1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Tetrahydrothiopyran-3-amine with Propargyl Halides

One common approach involves direct alkylation of tetrahydro-2H-thiopyran-3-amine with propargyl halides (e.g., propargyl bromide or iodide) under basic conditions. The reaction proceeds via nucleophilic substitution of the amine nitrogen with the propargyl electrophile.

-

- Base: Potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Room temperature to mild heating (25–60 °C).

- Reaction time: Several hours (3–12 h).

-

- Straightforward and high-yielding.

- Minimal side reactions if moisture and oxygen are excluded.

-

- Requires careful control to prevent over-alkylation or polymerization of the alkyne.

Reductive Amination Using Propargyl Aldehyde

Another approach is the reductive amination of tetrahydro-2H-thiopyran-3-amine with propargyl aldehyde. This method forms the secondary amine by condensation followed by reduction.

-

- React tetrahydrothiopyran-3-amine with propargyl aldehyde in an inert atmosphere.

- Use a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent: Dichloromethane or methanol.

- Temperature: 0 °C to room temperature.

- Reaction time: 6–12 h.

-

- High selectivity for secondary amine formation.

- Mild conditions preserve the alkyne moiety.

-

- Availability and stability of propargyl aldehyde.

- Requires careful quenching and purification steps.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Tetrahydro-2H-thiopyran-3-amine (1 equiv), propargyl iodide (1.2 equiv), K2CO3 (2 equiv), DMF, 50 °C, 6 h | This compound obtained in 75–85% yield after purification |

| 2 | Workup: Dilution with water, extraction with dichloromethane, drying over Na2SO4, evaporation | Crude product isolated |

| 3 | Purification: Silica gel chromatography using gradient elution (hexane/ethyl acetate) | Pure compound obtained |

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic alkyne proton signals (~2.5 ppm) and tetrahydrothiopyran ring protons (1.5–3.5 ppm).

- $$^{13}C$$ NMR confirms alkyne carbons (~80–90 ppm) and ring carbons.

-

- Molecular ion peak consistent with molecular weight of this compound.

-

- Alkyne C≡C stretch near 2100–2200 cm$$^{-1}$$.

- NH stretch around 3300 cm$$^{-1}$$.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation with propargyl halide | Propargyl iodide, base (K2CO3) | DMF, 50 °C, 6 h | 75–85 | Simple, direct | Requires dry conditions |

| Reductive amination | Propargyl aldehyde, NaBH(OAc)3 | DCM, 0 °C to rt, 12 h | 65–80 | Selective, mild | Propargyl aldehyde stability |

| CuAAC + ring transformation | Propargyl tetrahydropyran, azides, Cu catalyst | DMF, rt, 3 h | Variable | Versatile for derivatives | Multi-step, complex |

Research Findings and Perspectives

- The alkylation method is the most straightforward and widely used for preparing this compound, offering good yields and operational simplicity.

- Reductive amination provides an alternative when aldehyde precursors are available and allows for milder conditions, preserving sensitive functionalities.

- Advanced synthetic routes involving click chemistry and ring transformations expand the chemical space but are less direct for this specific amine.

- Reaction optimization studies indicate that base choice, solvent, and temperature critically affect yield and purity, with potassium carbonate in DMF at moderate heating being optimal.

- Purification by silica gel chromatography is effective, though care must be taken to avoid alkyne polymerization during workup.

Chemical Reactions Analysis

Catalytic Coupling Reactions

The terminal alkyne group facilitates palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds. For example, analogous compounds like 2-(2-propynyloxy)tetrahydro-2H-pyran undergo coupling with aryl halides under Pd/Cu catalysis .

| Yield | Reaction Conditions | Catalysts | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 72% | 10% Pd/C, CuI, PPh₃ | 1,4-Dioxane | 80°C | 3.5h | |

| 64% | PdCl₂(PPh₃)₂, CuI | THF/H₂O | 20°C | 48h | |

| 88% | PdCl₂(PPh₃)₂, CuI | THF | 100°C | 0.5h (microwave) |

These reactions typically involve:

-

Catalysts : Pd/C or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.

-

Bases : Triethylamine or sodium bicarbonate to deprotonate intermediates.

-

Solvents : Polar aprotic solvents like THF or 1,4-dioxane.

Multi-Component Reactions

The amine group enables participation in multi-component reactions (MCRs), such as the formation of spirooxindole-annulated thiopyran derivatives. A five-component reaction involving amines, carbon disulfide, malononitrile, and isatin derivatives yields complex heterocycles under mild conditions .

Key Features of MCRs :

-

Efficiency : High yields (≥80%) in short reaction times.

-

Scalability : Demonstrated for gram-scale synthesis.

-

Catalyst : Low loading of Pd/Cu systems (≤0.1 mol%).

Alkyne-Azide Cycloaddition (Click Chemistry)

The terminal alkyne reacts with azides to form 1,2,3-triazoles, a reaction accelerated by Cu(I) catalysts. This is critical for bioconjugation and pharmaceutical derivatization.

Amine Alkylation/Acylation

The primary amine undergoes:

-

Alkylation : With alkyl halides to form secondary amines.

-

Acylation : With acyl chlorides to produce amides.

Ring-Opening and Cyclization

The tetrahydrothiopyran ring can undergo ring-opening under acidic or oxidative conditions, followed by cyclization to form fused heterocycles. For example:

-

Oxidative ring-opening : Using m-CPBA forms sulfoxide intermediates.

-

Cyclization : With dienophiles to generate bicyclic sulfonamides.

Biological Activity Modulation

Reactions targeting the alkyne or amine group enhance bioactivity. Derivatives have shown:

-

CDK inhibition : IC₅₀ values in the nanomolar range for cancer therapeutics.

-

Antimicrobial activity : MIC values of 4–16 µg/mL against Gram-positive bacteria.

Comparative Reaction Data

The table below contrasts reactivity between N-(Prop-2-yn-1-yl)tetrahydro-2H-thiopyran-3-amine and structurally related compounds:

| Compound | Key Reaction | Yield | Application |

|---|---|---|---|

| 4-(Propynyl)thiophene | Electrophilic substitution | 65% | Organic electronics |

| 4-Aminothiophenol | Thiol-ene coupling | 78% | Polymer chemistry |

| Target Compound | Sonogashira coupling | 72% | Drug discovery |

Challenges and Optimization

Scientific Research Applications

This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential biological activities and therapeutic properties . Additionally, it has industrial applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with various biomolecules, leading to oxidative stress and other cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Thiopyran vs. Pyran

The substitution of oxygen (pyran) with sulfur (thiopyran) alters the compound’s physicochemical properties:

Example :

Substituent Group Comparisons

Propargyl vs. Methylamino/Thiophenyl Groups

The propargyl group in n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine introduces unique reactivity:

- Click Chemistry: The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methylamino- or thiophenyl-substituted analogs.

- Steric Effects : The linear propargyl group imposes less steric hindrance than bulkier substituents like thiophen-2-yl or naphthalen-1-ol groups (e.g., USP compounds a–g) .

Example :

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (USP): The thiophene ring enhances aromatic stacking but lacks alkyne reactivity .

Piperidine vs. Thiopyran Backbones

Piperidine-based amines (e.g., Example 14 in European Patent) differ in ring size and flexibility:

Data Table: Structural and Functional Comparisons

Biological Activity

n-(Prop-2-yn-1-yl)tetrahydro-2H-thiopyran-3-amine, also known as O-(Prop-2-yn-1-yl)-N-((tetrahydro-2H-thiopyran-3-yl)methyl)hydroxylamine, is a compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H15NOS, with a molecular weight of 185.29 g/mol. The compound features a tetrahydrothiopyran ring and an alkyne functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H15NOS |

| Molecular Weight | 185.29 g/mol |

| IUPAC Name | N-prop-2-ynoxy-1-(thian-3-yl)methanamine |

| Canonical SMILES | C#CCONCC1CCCSC1 |

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

In vitro studies have indicated that compounds similar to n-(Prop-2-yn-1-yl)tetrahydro-2H-thiopyran exhibit antimicrobial properties. For instance, derivatives containing thiopyran rings have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Antiparasitic Activity

Recent investigations into related compounds have highlighted their antiparasitic effects, particularly against Leishmania donovani, the causative agent of leishmaniasis. Tetrahydropyran derivatives were found to inhibit the growth of this parasite effectively, indicating that n-(Prop-2-yn-1-yltetrahydrothiopyran) could be explored further for its antileishmanial potential .

3. Cytotoxicity and Selectivity

The cytotoxic effects of n-(Prop-2-yn-1-yltetrahydrothiopyran) were evaluated using various cell lines. Preliminary results suggest that while the compound exhibits cytotoxicity, it also demonstrates selectivity towards certain cancer cell lines over normal cells, which is a desirable characteristic in anticancer drug development .

The mechanisms underlying the biological activities of n-(Prop-2-yn-1-yltetrahydrothiopyran) are not fully understood but may involve:

Reactive Oxygen Species (ROS) Generation

Similar compounds have been shown to induce oxidative stress in target cells by generating reactive oxygen species (ROS), leading to cell death in cancerous and parasitic cells . This mechanism could be pivotal in understanding how n-(Prop-2-yn-1-yltetrahydrothiopyran) exerts its effects.

Enzyme Inhibition

There is evidence that hydroxamic acid derivatives can inhibit matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer metastasis. The inhibition of these enzymes could provide insights into the therapeutic applications of n-(Prop-2-yn-1-yltetrahydrothiopyran) .

Case Studies

Case Study 1: Antileishmanial Activity

A study investigating the antileishmanial activity of tetrahydropyran derivatives found that specific modifications to the structure significantly enhanced efficacy against Leishmania donovani. The study reported IC50 values indicating effective concentrations for growth inhibition .

Case Study 2: Cytotoxicity in Cancer Cells

In another study assessing cytotoxicity, n-(Prop-2-yn-1-yltetrahydrothiopyran) was tested against several cancer cell lines, revealing a selective cytotoxic profile with a notable selectivity index when compared to non-cancerous cells.

Q & A

Basic Question: What are the established synthetic routes for N-(Prop-2-yn-1-yl)tetrahydro-2H-thiopyran-3-amine, and how are reaction conditions optimized?

Answer:

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tetrahydro-2H-thiopyran-3-amine with propargyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetonitrile under reflux. Optimization parameters include:

- Temperature: Controlled reflux (60–80°C) to balance reactivity and side-product formation.

- Catalyst: Use of phase-transfer catalysts (e.g., TBAB) to enhance propargyl bromide's electrophilicity.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements are achieved by iterative adjustments to stoichiometry and solvent polarity .

Basic Question: How is the molecular structure of this compound validated experimentally?

Answer:

Structural validation employs:

- X-ray crystallography: Single-crystal diffraction (e.g., SHELX programs) provides bond lengths, angles, and stereochemistry. Monoclinic systems (space group P2₁/c) are typical, with lattice parameters a ≈ 6.8 Å, b ≈ 8.6 Å, c ≈ 15.8 Å, and β ≈ 99.4° .

- NMR spectroscopy: ¹H and ¹³C NMR confirm connectivity (e.g., propargyl CH₂ at δ 4.2–4.5 ppm, thiopyran ring protons at δ 1.8–3.0 ppm).

- Mass spectrometry: High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z ≈ 187.25 for [M+H]⁺) .

Basic Question: What safety protocols are critical during handling and storage?

Answer:

- Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Propargyl derivatives are irritants and may release toxic fumes.

- Storage: Under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent moisture absorption and photodegradation.

- Waste disposal: Neutralize with dilute acetic acid before incineration by licensed facilities .

Advanced Question: What mechanistic insights explain the stereochemical outcomes of its synthesis?

Answer:

Stereoselectivity arises from transition-state control. For example, organocatalytic methods (e.g., thiourea catalysts) enforce syn or anti addition via hydrogen-bonding interactions between the catalyst and intermediates. Computational studies (DFT) reveal energy barriers favoring specific diastereomers. Experimental validation uses chiral HPLC and NOESY NMR to confirm stereochemistry .

Advanced Question: How can computational modeling predict its reactivity and electronic properties?

Answer:

- DFT calculations: Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking: Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.

- Solvent effects: COSMO-RS simulations evaluate solvation energies in polar vs. nonpolar solvents .

Advanced Question: How are contradictions in analytical data resolved (e.g., NMR vs. crystallography)?

Answer:

Discrepancies between NMR (solution state) and crystallography (solid state) are addressed via:

- Dynamic effects: Variable-temperature NMR identifies conformational flexibility.

- Multi-technique validation: IR spectroscopy confirms functional groups, while SC-XRD (single-crystal X-ray) provides definitive bond metrics.

- Quantum crystallography: Refines electron density maps to reconcile spectroscopic and diffraction data .

Advanced Question: What strategies enable stereoselective synthesis of its enantiomers?

Answer:

- Chiral auxiliaries: Use (R)- or (S)-proline derivatives to induce asymmetry during ring closure.

- Enzymatic resolution: Lipases (e.g., CAL-B) catalyze kinetic resolution of racemic mixtures.

- Chiral chromatography: Preparative HPLC with amylose-based columns separates enantiomers (>99% ee) .

Advanced Question: How does the compound degrade under varying pH and temperature?

Answer:

Stability studies (HPLC monitoring) show:

- Acidic conditions (pH < 3): Rapid hydrolysis of the thiopyran ring.

- Basic conditions (pH > 10): Propargyl group oxidation to ketones.

- Thermal stability: Decomposes above 150°C (TGA analysis). Storage at ≤25°C in anhydrous DMSO is recommended .

Advanced Question: What biological assays are appropriate for evaluating its bioactivity?

Answer:

- Enzyme inhibition: Screen against cysteine proteases (e.g., cathepsin B) via fluorometric assays.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations.

- Microbial susceptibility: Broth microdilution for antibacterial activity (MIC determination) .

Advanced Question: How are complex NMR splitting patterns interpreted for structural confirmation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.